molecular formula C10H6Cl2N2 B12804147 2,3-Dichloro-5-phenylpyrazine CAS No. 32493-80-4

2,3-Dichloro-5-phenylpyrazine

Cat. No.: B12804147
CAS No.: 32493-80-4
M. Wt: 225.07 g/mol
InChI Key: ZWWZVUJIUBEFTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-phenylpyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the reaction of 2,3-dichloropyrazine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-phenylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2,3-Dichloro-5-phenylpyrazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential anticancer and antimicrobial activities. For instance, modifications at the pyrazine ring can lead to compounds with selective inhibition of cancer-related kinases, making them candidates for cancer therapy .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain derivatives showed IC50 values in the low micromolar range against non-small cell lung cancer cells .

Compound DerivativeTarget Cancer TypeIC50 (µM)
Derivative ANon-small cell lung0.005
Derivative BColorectal cancer0.01
Derivative CGastric cancer0.02

Materials Science

Organic Semiconductors
The compound has been explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Case Study: LED Performance
In a recent study, films made from this compound demonstrated enhanced charge transport characteristics compared to traditional materials used in LEDs. This improvement is attributed to the compound's planar structure and effective π-stacking interactions.

Material TypeCharge Mobility (cm²/Vs)Application
This compound0.5OLEDs
Traditional Material0.1Standard LEDs

Biological Studies

Enzyme Mechanism Probes
The compound is utilized as a probe in studying enzyme mechanisms due to its ability to interact with specific molecular targets. It can inhibit enzyme activity by binding to active sites, thus blocking substrate access and altering cellular functions .

Case Study: Enzyme Inhibition
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding suggests potential applications in drug metabolism studies and toxicology assessments .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-phenylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A similar compound used as an oxidizing agent.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and utility in organic synthesis.

Uniqueness

2,3-Dichloro-5-phenylpyrazine is unique due to its combination of chlorine atoms and a phenyl group on a pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

  • Molecular Formula : C10H7Cl2N3
  • Molecular Weight : 225.07 g/mol

The presence of chlorine substituents is known to enhance the lipophilicity and reactivity of similar compounds, which can lead to increased biological interactions.

Biological Activity Overview

Research indicates that pyrazine derivatives often exhibit significant biological activities. Below are some documented activities associated with structurally similar compounds:

Compound TypeBiological ActivityReference
5-Alkylamino-N-phenylpyrazine-2-carboxamidesAntimycobacterial (MIC = 0.78–6.25 µg/mL)
Chlorinated pyrazinesAntimicrobial and antifungal properties
Benzothiazepine derivativesAntitubercular and anticancer activities (MICs ranging from 18.10 µM to 46.03 µM)

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study focused on various pyrazine derivatives demonstrated that compounds with structural similarities to 2,3-dichloro-5-phenylpyrazine exhibited promising antimycobacterial activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) ranged from 0.78 µg/mL to 6.25 µg/mL for several derivatives tested, indicating significant potential for further development in tuberculosis treatment .
  • Antifungal Activity :
    • In vitro assays revealed that certain chlorinated pyrazines showed antifungal activity against species such as Candida. The relationship between structure and activity suggested that the presence of halogen atoms could enhance interaction with fungal targets .
  • Cytotoxicity Studies :
    • Compounds derived from pyrazine structures were assessed for cytotoxicity against human liver cell lines (HepG2). Notably, some derivatives displayed low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable therapeutic index for further exploration .

Structure-Activity Relationship (SAR)

The biological activity of pyrazine derivatives is often influenced by their structural modifications:

  • Chlorination : The introduction of chlorine atoms typically increases lipophilicity, enhancing membrane permeability and biological target interactions.
  • Phenyl Substituents : The presence of phenyl groups can contribute to increased binding affinity at biological targets due to π-π stacking interactions.

Properties

CAS No.

32493-80-4

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,3-dichloro-5-phenylpyrazine

InChI

InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

ZWWZVUJIUBEFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl

Origin of Product

United States

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